molecular formula C7H18Cl2N2 B2867674 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride CAS No. 2551119-90-3

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

Cat. No. B2867674
CAS RN: 2551119-90-3
M. Wt: 201.14
InChI Key: KOOFOBCJQGOESE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H16N2.2ClH/c1-3-9-5-4-7 (6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the molecule consists of a pyrrolidine ring with an ethyl group and a methylamine group attached. The dihydrochloride refers to the presence of two chloride ions for charge balance.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.14 . It is an oil at room temperature .

Scientific Research Applications

Clinical Research Advancement

This compound can be utilized in clinical research to verify proteins and metabolites of interest. It’s particularly useful in translational research, which aims to convert basic science discoveries into clinical applications to improve human health .

Mass Spectrometry

In mass spectrometry, 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride can enhance the verification process of biomarkers, including peptides, metabolites, and lipids. This is crucial for developing personalized therapies and understanding disease mechanisms .

Gene Cloning and Manipulation

The compound is valuable in genetic engineering for its role in cloning, transferring, and manipulating genes. It can be used to create recombinant DNA molecules and gene libraries for various downstream applications .

PCR Amplification

It serves as a template for PCR amplification, which is essential for gene expression analysis, genotyping, and molecular diagnostics. This application is vital for identifying specific clones of interest in large DNA libraries .

Transfection Studies

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride: can be used to obtain plasmid DNA for transfection studies in mammalian cells. This helps in exploring gene function and protein expression .

Gene Knockout Studies

The compound aids in creating knockout constructs for targeted gene disruption experiments. This allows researchers to study phenotypic changes resulting from specific gene modifications .

Molecular Cloning

It’s instrumental in amplifying DNA fragments for subsequent cloning into larger vectors, which is particularly useful for constructing recombinant DNA molecules .

Safety and Handling in Research

Understanding the safety profile of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride is essential for handling the compound in a laboratory setting. Researchers must be aware of its hazard statements and precautionary measures to ensure safe usage .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound, which could vary widely given its potential use in diverse fields like drug development, catalysis, and materials synthesis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-7(6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOFOBCJQGOESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

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